3-(4-Hydroxypiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione
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Overview
Description
3-(4-Hydroxypiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione is a compound that features a piperidine ring substituted with a hydroxyl group and a phenylpyrrolidine-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxypiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxypiperidine with a suitable phenylpyrrolidine-2,5-dione precursor under controlled conditions. The reaction typically requires a catalyst and may involve steps such as cyclization, reduction, or substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxypiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the piperidine ring .
Scientific Research Applications
3-(4-Hydroxypiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, such as anti-inflammatory and analgesic agents.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxypiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-Hydroxypiperidine
- 1-Phenylpyrrolidine-2,5-dione
- Various substituted piperidines and pyrrolidines .
Uniqueness
3-(4-Hydroxypiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C15H18N2O3 |
---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
3-(4-hydroxypiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H18N2O3/c18-12-6-8-16(9-7-12)13-10-14(19)17(15(13)20)11-4-2-1-3-5-11/h1-5,12-13,18H,6-10H2 |
InChI Key |
RLEPHIBPFAKOPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C2CC(=O)N(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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